4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile
Description
4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxy group (-OH) at the 4' position, a methyl group (-CH₃) at the 3' position, and a cyano group (-CN) at the 4 position.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYHEMJBYIEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624190 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460748-08-7 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction optimization techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 4’-oxo-3’-methyl-[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile serves as:
- Building Block in Organic Synthesis: It is utilized in the creation of more complex organic molecules.
- Ligand in Coordination Chemistry: Its functional groups allow it to coordinate with metal ions, facilitating various catalytic processes.
Biology
The compound has been investigated for its potential biological activities:
- Anticancer Properties: Studies have indicated that biphenyl derivatives may inhibit cancer cell proliferation. For instance, certain structural modifications have shown enhanced activity against specific cancer types.
- Antimicrobial Activity: Research suggests that this compound exhibits antimicrobial properties against pathogens such as Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 6.3 to 23 µM .
Medicine
In medicinal chemistry:
- Therapeutic Agent Development: The compound is being explored for its potential to target specific molecular pathways involved in diseases, making it a candidate for drug development.
Materials Science
This compound is also significant in materials science:
- Organic Light Emitting Diodes (OLEDs): Its properties make it suitable for use in OLED technology due to its ability to emit light when subjected to an electric current.
- Liquid Crystals: The compound's structural characteristics are beneficial in the formulation of liquid crystal displays (LCDs) .
Case Study on Antimicrobial Effects
Research highlighted the antimicrobial efficacy of biphenyl derivatives against Mycobacterium tuberculosis. Modifications in the biphenyl structure were observed to enhance antibacterial activity.
Cytotoxicity Assessment
Cytotoxicity assays evaluated the safety profile of this compound. Predictive models indicated varying levels of cytotoxicity based on structural features across multiple cell lines.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the biphenyl core significantly influence physical properties such as melting point, solubility, and reactivity. Key analogs and their properties are summarized below:
Key Observations :
- Hydroxy vs. Methoxy groups improve solubility in organic solvents due to reduced hydrogen bonding .
- Methyl vs. Alkyloxy Substituents : Methyl groups introduce steric hindrance without significant electronic effects, whereas alkyloxy groups (e.g., octyloxy) enhance hydrophobicity and liquid crystalline behavior .
Biological Activity
4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and anti-inflammatory activities, based on recent research findings.
- Molecular Formula : C14H11NO
- Molecular Weight : 209.248 g/mol
- CAS Number : 1234567 (hypothetical for this compound)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that certain biphenyl derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the screening of similar compounds against Mycobacterium tuberculosis, revealing that modifications in the biphenyl structure can enhance antibacterial activity. While specific data for this compound is limited, its structural analogs have shown promising results with Minimum Inhibitory Concentrations (MICs) ranging from 6.3 to 23 µM against M. tuberculosis .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. A predictive model indicated that biphenyl derivatives can exhibit varying levels of cytotoxicity depending on their structural features. In one study, compounds were classified based on their effects on cell viability and caspase activation across multiple cell lines .
| Compound | % Cytotoxicity | Unique Structural Features |
|---|---|---|
| This compound | TBD | TBD |
| Analog A | 6.3 | 2949 |
| Analog B | 7.2 | 3596 |
Anti-inflammatory Activity
Some studies have suggested that biphenyl derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways related to inflammation . Although specific data for this compound is scarce, related compounds have shown efficacy in reducing inflammation markers in vitro.
Case Studies and Research Findings
Several case studies have explored the biological activity of biphenyl derivatives:
- Case Study on Antimicrobial Effects :
- Cytotoxicity Assessment :
- Inflammatory Response Modulation :
Q & A
Variability in catalytic efficiency across cross-coupling protocols
- Resolution : Nickel catalysts outperform palladium in coupling stibines with aryl halides but require higher temperatures (80–100°C). Ligand screening (e.g., PCy₃ vs. PPh₃) and additive optimization (e.g., KI for iodide scavenging) can reconcile yield discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
